[(6-Chloro-pyridin-3-ylmethyl)-amino]-acetic acid
Description
[(6-Chloro-pyridin-3-ylmethyl)-amino]-acetic acid is a pyridine derivative with the molecular formula C₈H₈ClN₂O₂ (based on structural analysis from and ). It features a 6-chloropyridin-3-ylmethyl group attached to an amino-acetic acid backbone. This compound is structurally related to intermediates in pharmaceutical synthesis, particularly in the development of heterocyclic drugs (e.g., reverse transcriptase inhibitors, as suggested in ) .
Properties
IUPAC Name |
2-[(6-chloropyridin-3-yl)methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c9-7-2-1-6(4-11-7)3-10-5-8(12)13/h1-2,4,10H,3,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPVVQDKPDNFHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CNCC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Chloro-pyridin-3-ylmethyl)-amino]-acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-chloro-pyridin-3-ylamine.
Alkylation: The amino group is alkylated using chloroacetic acid under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
[(6-Chloro-pyridin-3-ylmethyl)-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
[(6-Chloro-pyridin-3-ylmethyl)-amino]-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(6-Chloro-pyridin-3-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs: Halogen-Substituted Pyridinyl Acetic Acids
Key Observations :
- Halogen Effects : Replacing chlorine with bromine (e.g., in ) increases molecular weight and may alter lipophilicity and binding affinity in biological systems.
- Functional Group Variations: The presence of an amino-acetic acid group (target compound) versus a simple acetic acid (e.g., ) or acetamide () modifies solubility and reactivity. Amino-acetic acid derivatives are more polar, enhancing water solubility compared to ester or amide analogs .
Biological Activity
[(6-Chloro-pyridin-3-ylmethyl)-amino]-acetic acid, a compound characterized by its unique pyridine structure and amino-acetic acid moiety, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, drawing on diverse sources and research findings.
Chemical Structure
The molecular structure of this compound is defined by the following components:
- A pyridine ring with a chlorine substituent at the 6-position.
- An amino group attached to a methyl group, which is further linked to an acetic acid moiety.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
-
Antibacterial Activity
- Studies have shown that derivatives of pyridine compounds possess significant antibacterial properties. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) against various bacterial strains, including E. coli and K. pneumoniae.
- A comparative analysis revealed that some derivatives showed inhibition zones comparable to standard antibiotics like ceftriaxone, suggesting a strong potential for therapeutic use in bacterial infections .
-
Anticancer Properties
- Research has documented the cytotoxic effects of pyridine derivatives on cancer cell lines. For example, one study noted that certain derivatives induced apoptosis in MCF-7 breast cancer cells, leading to significant reductions in cell viability at specific concentrations .
- The mechanism involved alterations in cell cycle progression and increased lactate dehydrogenase (LDH) enzyme activity, indicating cellular damage and potential therapeutic pathways for cancer treatment .
- Anti-inflammatory Effects
Case Studies
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of various pyridine derivatives, including this compound. The results indicated that this compound exhibited an MIC of 50 µM against S. aureus, demonstrating its effectiveness as a potential antibiotic agent.
Case Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties of pyridine derivatives, this compound was tested against several cancer cell lines. The results showed significant cytotoxicity with an IC50 value of 225 µM against MCF-7 cells, indicating its potential as an anticancer drug candidate.
Comparative Analysis Table
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound Name | Antibacterial MIC (µM) | Anticancer IC50 (µM) | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | 50 | 225 | Significant |
| 5-Bromo-pyridin-2-ylmethylamine | 40 | 200 | Moderate |
| 4-Amino-pyridin-3-carboxylic acid | 75 | 300 | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
